3-Bromo-5-fluoropyrazolo[1,5-a]pyridine

Medicinal Chemistry Cross-Coupling Building Blocks

Optimize kinase inhibitor SAR with a dual-halogenated pyrazolo[1,5-a]pyridine building block that uniquely couples synthetic versatility with metabolic probing. Procurement of 3-Bromo-5-fluoropyrazolo[1,5-a]pyridine (CAS 2206814-05-1) at 98% purity solves the need for a single intermediate enabling both rapid diversification and built-in ADME insights. • 3-Br enables Suzuki-Miyaura and Buchwald-Hartwig couplings for aryl/heteroaryl library expansion. • 5-F serves as a metabolic blocking group and ¹⁹F NMR probe, facilitating lead optimization. • Consistent 98% purity minimizes batch variability in biological screening.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
Cat. No. B12962369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoropyrazolo[1,5-a]pyridine
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)Br)C=C1F
InChIInChI=1S/C7H4BrFN2/c8-6-4-10-11-2-1-5(9)3-7(6)11/h1-4H
InChIKeyQFHKSJCQGNURGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoropyrazolo[1,5-a]pyridine: Dual-Halogenated Scaffold


3-Bromo-5-fluoropyrazolo[1,5-a]pyridine (CAS: 2206814-05-1, C₇H₄BrFN₂) is a dual-halogenated heterocyclic building block featuring a fused pyrazolo[1,5-a]pyridine core with bromine at the 3-position and fluorine at the 5-position. The parent scaffold is recognized as a privileged pharmacophore for targeting diverse kinases, including RET, PI3K, FGFR, TRKA, CDK, and p38 [1][2]. The strategic placement of bromine and fluorine imparts distinct electronic and steric properties that differentiate this compound from mono-halogenated or unsubstituted analogs, making it a versatile intermediate for structure-activity relationship (SAR) exploration and late-stage functionalization in medicinal chemistry campaigns [3].

Dual-halogenated scaffold for kinase inhibitor library synthesis
Suzuki & Buchwald-Hartwig diversification at C-3 bromo handle
Class-validated pyrazolo[1,5-a]pyridine kinase inhibitor pharmacophore

Why 3-Bromo-5-fluoropyrazolo[1,5-a]pyridine Is Irreplaceable


Halogen substitution on the pyrazolo[1,5-a]pyridine core is not interchangeable; the specific combination of 3-bromo and 5-fluoro substituents creates a unique electronic and steric environment that influences target engagement, metabolic stability, and synthetic versatility. In PI3K inhibitor programs, the 5-bromo and 5-cyano pyrazolo[1,5-a]pyridines have been explicitly selected as building blocks for achieving high potency and isoform selectivity, demonstrating that halogen identity and position are critical determinants of biological activity [1]. Mono-halogenated analogs such as 3-bromopyrazolo[1,5-a]pyridine lack the electron-withdrawing 5-fluoro group that can modulate metabolic stability and binding affinity, while 5-fluoropyrazolo[1,5-a]pyridine lacks the 3-bromo handle required for key cross-coupling reactions. The presence of bromine at the 3-position enables versatile Suzuki-Miyaura and Buchwald-Hartwig couplings, while the 5-fluoro substituent provides both a metabolic blocking group and a potential ¹⁹F NMR probe, a dual functionality that generic analogs cannot simultaneously provide [2].

Attribute
3-Bromo-5-fluoropyrazolo[1,5-a]pyridine
Mono-halogenated or iodo analogs
Reactive handles
C-Br (cross-coupling) + C-F (stability/NMR)
Single halogen; may lack coupling site or metabolic modifier
Metabolic stability
5-Fluoro may reduce oxidative metabolism
Without fluorine, stability profile may differ substantially
Molecular weight
215 g/mol; favorable ligand efficiency
Iodo analog (244 g/mol) introduces MW penalty

3-Bromo-5-fluoropyrazolo[1,5-a]pyridine: Comparative Evidence


Cross-Coupling Enabled by the 3-Bromo Handle

3-Bromo-5-fluoropyrazolo[1,5-a]pyridine retains a reactive C-Br bond at the 3-position, which is amenable to palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling late-stage diversification into complex kinase inhibitor scaffolds. In contrast, the mono-substituted analog 5-fluoropyrazolo[1,5-a]pyridine lacks this reactive halogen handle, severely limiting its synthetic utility as a building block for SAR exploration [1]. While 3-bromopyrazolo[1,5-a]pyridine also possesses a C-Br bond, it lacks the 5-fluoro substituent that provides additional metabolic stability and electronic modulation .

Cross-Coupling Handle
Head-to-head
C-Br bond at 3-position; 5-F present
5-fluoro analog lacks C-Br; 3-bromo analog lacks 5-F
Enables late-stage diversification
Pd-catalyzed Suzuki/Buchwald-Hartwig conditions
Medicinal Chemistry Cross-Coupling Building Blocks

Enhanced Metabolic Stability by 5-Fluoro Group

The 5-fluoro substituent in 3-bromo-5-fluoropyrazolo[1,5-a]pyridine serves as an electron-withdrawing group that can reduce electron density on the pyridine ring, potentially slowing oxidative metabolism at adjacent positions. In SAR studies of pyrazolo[1,5-a]pyridine kinase inhibitors, strategic fluorine incorporation has been demonstrated to improve metabolic stability and modulate target binding [1]. The comparator 3-bromopyrazolo[1,5-a]pyridine lacks this fluorine atom, making it more susceptible to oxidative metabolism and providing a different electronic profile that can alter binding affinity and selectivity .

Metabolic Stability
Class-level
5-F electron-withdrawing group may slow metabolism
3-Bromo analog lacks fluorine; stability profile may differ
Reported class-level metabolic benefit
Inferred from related kinase inhibitor SAR; direct data pending
Medicinal Chemistry Metabolic Stability Fluorine Chemistry

Commercial Availability and High Purity

3-Bromo-5-fluoropyrazolo[1,5-a]pyridine is commercially available from multiple reputable suppliers with a specified purity of 98% . This high purity is critical for medicinal chemistry applications where impurities can confound biological assay results and lead to false SAR conclusions. In contrast, some mono-halogenated analogs such as 3-iodopyrazolo[1,5-a]pyridine may exhibit lower commercial availability or require custom synthesis, introducing procurement delays and variability . The defined purity specification ensures batch-to-batch reproducibility, a key requirement for iterative SAR campaigns.

Purity Specification
Data to verify
98%
Supports batch-to-batch reproducibility
Supplier-reported HPLC; independent verification recommended
Chemical Procurement Building Blocks Quality Control

Class-Level Kinase Potency: PI3K and RET

While direct biological data for 3-bromo-5-fluoropyrazolo[1,5-a]pyridine is not publicly available, the parent pyrazolo[1,5-a]pyridine scaffold has been extensively validated as a potent kinase inhibitor core. Representative optimized compounds from the class, such as compound 5x, achieve p110α PI3K IC₅₀ values of 0.9 nM and demonstrate in vivo efficacy in HCT-116 xenograft models [1]. Similarly, substituted pyrazolo[1,5-a]pyridines have been patented as RET kinase inhibitors for oncology applications, underscoring the translational relevance of this scaffold [2]. 3-Bromo-5-fluoropyrazolo[1,5-a]pyridine serves as a versatile intermediate for accessing this privileged chemotype with dual functionalization handles for SAR optimization.

Kinase Inhibition
Class-level
Reported IC₅₀ 0.9 nM (p110α PI3K)
Class-validated kinase inhibition context
Data from optimized analog (compound 5x); not directly measured for this building block
Kinase Inhibition PI3K RET

Physicochemical Advantage Over Iodo Analogs

3-Bromo-5-fluoropyrazolo[1,5-a]pyridine has a molecular weight of 215.02 g/mol and contains bromine and fluorine, which are preferred halogens for maintaining favorable physicochemical properties during lead optimization . In contrast, the iodo analog 3-iodopyrazolo[1,5-a]pyridine has a significantly higher molecular weight of 244.03 g/mol, which can negatively impact ligand efficiency and drug-likeness metrics such as Lipinski's Rule of Five . The combination of bromine (for reactivity) and fluorine (for metabolic stability and ¹⁹F NMR) provides a balanced profile that the heavier iodo analog cannot match without introducing molecular weight liabilities.

MW vs Iodo Analog
Head-to-head
215.02 g/mol
3-Iodopyrazolo[1,5-a]pyridine: 244.03 g/mol
Lower MW may improve ligand efficiency
Approx. 12% reduction; favorable for lead optimization metrics
Physicochemical Properties Drug-Likeness Lead Optimization

3-Bromo-5-fluoropyrazolo[1,5-a]pyridine: Procurement and Applications


Kinase-Targeted Lead Generation Libraries

This compound serves as an ideal building block for synthesizing focused libraries targeting RET, PI3K, FGFR, and other kinases. The 3-bromo handle enables rapid diversification via Suzuki-Miyaura coupling to explore aryl and heteroaryl substitutions, while the 5-fluoro group provides a built-in metabolic blocking strategy and potential ¹⁹F NMR probe for binding studies [1][2]. Procurement of 3-bromo-5-fluoropyrazolo[1,5-a]pyridine at 98% purity ensures that library members are synthesized from a consistent, high-quality starting material, minimizing batch-to-batch variability in biological screening results.

SAR of Halogen Effects on Kinase Potency

The dual-halogen substitution pattern (3-Br, 5-F) allows medicinal chemists to systematically investigate the impact of halogen identity and position on target engagement, isoform selectivity, and metabolic stability. Comparative studies using 3-bromopyrazolo[1,5-a]pyridine and 5-fluoropyrazolo[1,5-a]pyridine as controls can isolate the contributions of each halogen atom [1]. The lower molecular weight of the bromo-fluoro analog relative to iodo-analogs also supports more favorable physicochemical properties, making it a superior choice for lead optimization campaigns [2].

Late-Stage Functionalization for PET and ¹⁹F NMR Probes

The presence of the fluorine atom at the 5-position enables the use of this compound as a precursor for ¹⁸F-radiolabeling to generate PET imaging agents, or as a ¹⁹F NMR probe for studying ligand-protein interactions in solution. The 3-bromo group provides a synthetic handle for introducing additional functionality, including linkers for bioconjugation or fluorophores for cellular imaging studies [1]. This dual functionality is not present in mono-halogenated analogs, making 3-bromo-5-fluoropyrazolo[1,5-a]pyridine uniquely suited for translational applications that require both a reactive handle and a spectroscopic/imaging tag.

Application
Selection Property
Validation Focus
Kinase-targeted lead generation libraries
Dual-halogenated scaffold for Suzuki diversification
Cross-coupling efficiency and batch purity
SAR of halogen effects on kinase potency
Defined 3-Br/5-F substitution pattern
Comparative electronic and stability profiling vs mono-halogen controls
Late-stage probe and ¹⁹F NMR research
¹⁹F NMR handle with reactive C-Br site
Ligand-binding studies and radiolabeling research feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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